Diethyl adipate

描述

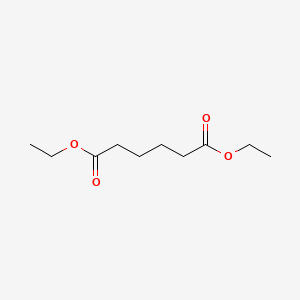

Structure

3D Structure

属性

IUPAC Name |

diethyl hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-3-13-9(11)7-5-6-8-10(12)14-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIZORQUEIQEFRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021999 | |

| Record name | Diethyl hexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Hawley] | |

| Record name | Diethyl adipate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4816 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

245 °C | |

| Record name | DIETHYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethanol and ethyl ether, In water, 4230 mg/l @ 20 °C | |

| Record name | DIETHYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0076 @ 20 °C | |

| Record name | DIETHYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.05 [mmHg], 0.058 mm Hg @ 25 °C | |

| Record name | Diethyl adipate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4816 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

141-28-6, 68201-71-8, 68989-28-6 | |

| Record name | Diethyl adipate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068201718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYL ADIPATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DIETHYL ADIPATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3363 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanedioic acid, 1,6-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanedioic acid, diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanedioic acid, di-C8-26-alkyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl hexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B19K45L6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-19.8 °C | |

| Record name | DIETHYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Diethyl Adipate: A Comprehensive Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a thorough examination of diethyl adipate, a versatile diester with significant applications across various scientific and industrial domains. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its key applications, with a particular focus on its relevance to drug development.

Introduction

This compound, identified by the CAS number 141-28-6, is the diethyl ester of adipic acid.[1] It is a colorless, oily liquid with a faint, pleasant odor.[2][3] Its versatile properties, including its function as a plasticizer, solvent, and emollient, have led to its use in a wide range of applications, from the manufacturing of plastics and cosmetics to the pharmaceutical industry.[1][4] In the context of drug development, this compound is notably utilized as a plasticizer in the formulation of ethylcellulose-based coating membranes for controlled-release drug delivery systems.[1]

Properties of this compound

The physical and chemical properties of this compound are summarized in the tables below, providing a comprehensive overview for researchers and chemists.

General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 141-28-6 | [1] |

| Molecular Formula | C₁₀H₁₈O₄ | [1] |

| Molecular Weight | 202.25 g/mol | [1] |

| Appearance | Colorless, oily liquid | [2][3] |

| Odor | Faint, pleasant | [3] |

| Melting Point | -20 to -19 °C | [1] |

| Boiling Point | 251 °C | [1] |

| Density | 1.009 g/mL at 25 °C | [1] |

| Refractive Index | 1.427 at 20 °C | [1] |

| Solubility | Insoluble in water; Soluble in ethanol and other organic solvents. | [1] |

| Flash Point | > 110 °C (> 230 °F) | [5] |

| Vapor Density | 6.97 | [6] |

Spectroscopic Data

| Spectrum | Key Features | Reference(s) |

| Infrared (IR) | A characteristic peak around 1735 cm⁻¹ indicates the presence of the ester carbonyl group (C=O). | [7] |

| ¹H NMR | Spectra available for detailed structural elucidation. | [8] |

| Mass Spectrometry | Data available for molecular weight confirmation and fragmentation analysis. | [9] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, intended for practical application in a laboratory setting.

Synthesis of this compound via Fischer Esterification

The most common method for synthesizing this compound is the Fischer esterification of adipic acid with ethanol, using an acid catalyst.[4][8]

Materials:

-

Adipic acid (1.0 mole)

-

Absolute ethanol (3.0 moles)

-

Concentrated sulfuric acid (catalyst)

-

Toluene (for azeotropic removal of water)

-

Anhydrous potassium carbonate (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine adipic acid, absolute ethanol, and toluene.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.

-

Allow the reaction mixture to cool to room temperature.

-

Neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous potassium carbonate.

-

Filter to remove the drying agent.

-

Purify the crude this compound by vacuum distillation.[10]

Synthesis workflow for this compound.

Purification by Vacuum Distillation

Crude this compound can be effectively purified by vacuum distillation to remove unreacted starting materials and byproducts.

Procedure:

-

Set up a vacuum distillation apparatus.

-

Place the crude this compound in the distillation flask.

-

Gradually reduce the pressure using a vacuum pump.

-

Heat the distillation flask gently.

-

Collect the fraction that distills at the appropriate boiling point for the given pressure (e.g., 138 °C at 20 mmHg).[10]

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the purity and identity of synthesized this compound.

Instrumentation and Conditions (Typical):

-

Gas Chromatograph: Equipped with a capillary column suitable for ester analysis (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection Mode: Split.

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 250 °C).

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Data Analysis: Compare the obtained mass spectrum with a reference spectrum from a database (e.g., NIST).

Applications in Drug Development

This compound serves as a key excipient in the pharmaceutical industry, primarily as a plasticizer in film coatings for solid dosage forms.[1]

Role in Controlled-Release Formulations

In controlled-release drug delivery systems, this compound is incorporated into polymer coatings, such as those made from ethylcellulose.[1] The addition of a plasticizer is crucial to:

-

Enhance Film Flexibility: Prevents the coating from becoming brittle and cracking during manufacturing, storage, or handling.

-

Modify Drug Release Rates: The concentration of the plasticizer can be adjusted to modulate the permeability of the coating, thereby controlling the rate at which the active pharmaceutical ingredient (API) is released.

Role of this compound in drug delivery.

Safety and Handling

While this compound is considered to have low toxicity, proper safety precautions should always be observed in a laboratory or manufacturing setting.[2]

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[2][6]

-

Ventilation: Use in a well-ventilated area or with local exhaust ventilation.[6]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[2][6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][6]

-

First Aid:

Conclusion

This compound is a valuable chemical compound with well-defined properties and a range of important applications, particularly in the pharmaceutical industry. Its role as a plasticizer in controlled-release formulations highlights its utility in advanced drug delivery systems. The experimental protocols and safety information provided in this guide are intended to support researchers and drug development professionals in the effective and safe use of this compound in their work.

References

- 1. nbinno.com [nbinno.com]

- 2. chemicalbull.com [chemicalbull.com]

- 3. researchgate.net [researchgate.net]

- 4. Cas 141-28-6,this compound | lookchem [lookchem.com]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Effects of diethyl phthalate and other plasticizers on laurate hydroxylation in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. chemicalbook.com [chemicalbook.com]

Diethyl adipate chemical formula and structure

An In-depth Technical Guide to Diethyl Adipate

This guide provides a comprehensive overview of this compound, focusing on its chemical formula, structure, properties, and synthesis. It is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information about this compound.

Chemical Identity and Structure

This compound, also known as diethyl hexanedioate, is the diethyl ester of adipic acid.[1][2] Its structure consists of a six-carbon dicarboxylic acid backbone (adipic acid) where the carboxylic acid protons are replaced by ethyl groups.[3]

Chemical Formula : C₁₀H₁₈O₄[3][4][5][6]

Chemical Structure : The linear formula can be represented as C₂H₅OCO(CH₂)₄COOC₂H₅.[7]

SMILES Notation : CCOC(=O)CCCCC(=O)OCC[1][8]

InChI Key : VIZORQUEIQEFRT-UHFFFAOYSA-N[1][4][6]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

|---|---|---|

| IUPAC Name | diethyl hexanedioate | [1][8] |

| CAS Number | 141-28-6 | [4][5][6] |

| Molecular Formula | C₁₀H₁₈O₄ | [4][5][6] |

| Molecular Weight | 202.25 g/mol | [1][5][9] |

| EC Number | 205-477-0 | [4] |

| Beilstein Registry No. | 1780035 | [1] |

| Synonyms | Adipic acid diethyl ester, Ethyl adipate, Hexanedioic acid diethyl ester |[1][6][10] |

Physicochemical Properties

This compound is a clear, colorless, oily liquid with a faint, fruity odor.[3][4][5] It is stable under normal temperatures and pressures.[4]

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Appearance | Clear, colorless liquid | [4][5][10] |

| Melting Point | -19.8 °C to -20 °C | [1][5][11] |

| Boiling Point | 244 °C to 251 °C @ 760 mmHg | [1][5][9][11] |

| Density | 1.009 g/mL at 25 °C | [5][10][11] |

| Flash Point | >111 °C (>230 °F) | [9][10][11] |

| Vapor Pressure | 0.0268 mmHg at 25 °C | [9][10] |

| Refractive Index | 1.426 - 1.427 at 20-25 °C |[1][4][10] |

Table 3: Solubility Data for this compound

| Solvent | Solubility | Reference(s) |

|---|---|---|

| Water | Insoluble (<0.1 g/L to 4.23 g/L at 20 °C) | [4][5][9][10] |

| Ethanol | Soluble | [1][4][5] |

| Ethyl Ether | Soluble | [1][4] |

| Organic Solvents | Soluble |[4][5] |

Table 4: Spectroscopic and Chromatographic Data

| Data Type | Information | Reference(s) |

|---|---|---|

| Infrared (IR) Spectrum | Data available in the Coblentz Society Spectral Collection (ID: 4796) | [4] |

| Mass Spectrum | Data available in the Atlas of Mass Spectral Data (ID: 1427) | [4] |

| Kovats Retention Index | Standard non-polar: ~1350 |[1] |

Experimental Protocols: Synthesis of this compound

The primary industrial method for producing this compound is through the Fischer esterification of adipic acid with ethanol.[2][5] Alternative laboratory and enzymatic methods have also been described.

Fischer Esterification (Common Method)

This method involves the reaction of adipic acid with an excess of ethanol in the presence of an acid catalyst.

-

Catalyst : Concentrated sulfuric acid is commonly used.[10][11][12] Zeolite catalysts have also been reported.[12]

-

General Procedure :

-

Adipic acid is mixed with an excess of absolute ethanol.

-

A catalytic amount of concentrated sulfuric acid is slowly added to the mixture.

-

The mixture is heated under reflux to drive the reaction to completion. The water produced during the reaction is typically removed to shift the equilibrium towards the product side.

-

After the reaction is complete, the excess ethanol is removed by distillation.

-

The remaining mixture is neutralized (e.g., with a sodium carbonate solution), washed with water to remove any remaining acid and salts, and then dried.

-

The final product, this compound, is purified by vacuum distillation.

-

Laboratory Synthesis via Amide Coupling Reagent

A specific laboratory preparation has been documented using an amide coupling reagent.

-

Reactants : Adipic acid (1.46 g), triethylamine (2.8 ml), 2-ethoxycarbonyloxyimino-2-cyanoacetic acid amide (3.7 g).

-

Solvent : Tetrahydrofuran (30 ml).

-

Procedure :

-

Adipic acid and triethylamine are dissolved in tetrahydrofuran.

-

2-ethoxycarbonyloxyimino-2-cyanoacetic acid amide is added to the solution.

-

The resulting mixture is stirred at room temperature for 2 hours.

-

The reaction mixture is then worked up to isolate the this compound product.

-

Enzymatic Synthesis

An alternative, "green" synthesis route uses lipase enzymes as biocatalysts.[13]

-

Reactants : Adipic acid and an alcohol (e.g., ethanol).[13]

-

Biocatalyst : Immobilized lipases, such as Candida antartica (Novozym 435), Rhizomucor miehei (Lipozyme RM IM), or Candida rugosa.[13]

-

Medium : An organic solvent is used as the reaction medium.[13]

-

General Procedure :

-

Adipic acid is mixed with the alcohol in an organic solvent.[13]

-

The immobilized lipase enzyme is added to the mixture.[13]

-

The mixture is incubated with continuous shaking at a controlled temperature (typically between 30 °C and 70 °C) for at least 2 hours.[13]

-

After the reaction period, the immobilized enzyme is separated from the product mixture by filtration, allowing the enzyme to be recycled.[13]

-

The liquid product containing this compound is then purified.[13]

-

Visualized Synthesis Pathway

The following diagram illustrates the common Fischer esterification synthesis of this compound from adipic acid and ethanol.

Caption: Fischer esterification of Adipic Acid with Ethanol.

Applications and Uses

This compound is a versatile compound with applications in several industries.[2]

-

Plasticizer : It is widely used as a plasticizer to improve the flexibility and durability of polymers like PVC and ethylene chlorotrifluoroethylene (ECTFE) copolymers.[2][4][5]

-

Solvent : It serves as a solvent in coatings, adhesives, and for paint stripping.[3][8]

-

Chemical Intermediate : It is a precursor in the synthesis of other chemicals, including pharmaceuticals and agrochemicals.[4]

-

Fragrance and Cosmetics : Due to its fruity odor, it is used as a fragrance ingredient, solvent, and fixative in perfumes and cosmetics.[4][5][11] It also functions as an emollient and skin-conditioning agent.[2]

-

Drug Development : In pharmaceuticals, it can be used as a plasticizer in ethylcellulose-based coating membranes for controlled-release drug delivery systems.[2]

Safety and Handling

This compound is considered to have low toxicity.[3] However, standard laboratory safety precautions should be observed during handling. It may cause mild skin and eye irritation upon contact.[8] Store in a cool, dry, well-ventilated area away from incompatible substances.[4]

References

- 1. This compound | C10H18O4 | CID 8844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. CAS 141-28-6: this compound | CymitQuimica [cymitquimica.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | 141-28-6 [chemicalbook.com]

- 6. This compound [webbook.nist.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Buy this compound | 68989-28-6 [smolecule.com]

- 9. This compound, 141-28-6 [thegoodscentscompany.com]

- 10. Cas 141-28-6,this compound | lookchem [lookchem.com]

- 11. This compound CAS#: 141-28-6 [m.chemicalbook.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. WO2009066975A1 - A method for producing adipate ester - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Synthesis of Diethyl Adipate from Adipic Acid and Ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of diethyl adipate, a versatile chemical intermediate and plasticizer, through the Fischer esterification of adipic acid and ethanol. This document details the underlying reaction mechanism, explores various catalytic systems, presents detailed experimental protocols, and offers a comparative analysis of reaction parameters influencing the yield and purity of the final product. The information is curated to serve as a practical resource for researchers in organic synthesis, process chemistry, and materials science.

Introduction

This compound (DEA), the diethyl ester of hexanedioic acid, is a colorless to pale yellow liquid with a wide range of industrial applications.[1][2] It serves as a plasticizer for polymers such as polyvinyl chloride (PVC), an emollient in cosmetics, a solvent, and a flavoring agent.[1][2] The synthesis of this compound is primarily achieved through the esterification of adipic acid with ethanol.[1][2][3][4] This guide focuses on the chemical synthesis of this compound, providing detailed methodologies and data to enable its efficient preparation in a laboratory setting.

Reaction Mechanism and Kinetics

The synthesis of this compound from adipic acid and ethanol is a classic example of Fischer esterification, a reversible acid-catalyzed nucleophilic acyl substitution reaction.[5]

The reaction proceeds in two consecutive steps:

-

Monoesterification: Adipic acid reacts with one molecule of ethanol to form monoethyl adipate.

-

Diesterification: Monoethyl adipate reacts with a second molecule of ethanol to yield this compound.

Both steps are in equilibrium, and the overall reaction is driven to completion by removing water, a byproduct, from the reaction mixture. The use of an excess of the alcohol reactant can also shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.[5]

The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of water lead to the formation of the ester.

Factors influencing the reaction kinetics include temperature, catalyst concentration, and the molar ratio of reactants.[6] Increasing the temperature and catalyst loading generally increases the reaction rate.[6]

Catalysis

Several types of catalysts can be employed for the synthesis of this compound, each with its own advantages and disadvantages.

-

Homogeneous Acid Catalysts: Concentrated sulfuric acid is a commonly used and effective catalyst for this reaction.[3][4] It is inexpensive and highly active. However, its use presents challenges in terms of separation from the product, reactor corrosion, and environmental concerns related to disposal.

-

Heterogeneous Solid Acid Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts such as zeolites and ion-exchange resins (e.g., Amberlyst-15) have been investigated.[3][6] These catalysts are easily separable from the reaction mixture, reusable, and generally less corrosive. A yield of 95.7% has been reported using a zeolite catalyst.[3]

-

Biocatalysts: Lipases can also be used to catalyze the esterification of adipic acid.[5][7] Biocatalysis often proceeds under milder reaction conditions and can offer high selectivity.[5] However, the cost and stability of enzymes can be limiting factors.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound using different catalytic systems.

Protocol 1: Synthesis using Sulfuric Acid as a Catalyst

This protocol is a general method for the synthesis of this compound via Fischer esterification.[5]

Materials:

-

Adipic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Sodium bicarbonate solution (5% aq.)

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine adipic acid, absolute ethanol, and a catalytic amount of concentrated sulfuric acid.

-

Attach a reflux condenser and heat the mixture to reflux.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Pour the crude product into crushed ice and extract with a suitable organic solvent (e.g., dichloromethane).[8]

-

Wash the organic layers with a 5% aqueous sodium bicarbonate solution to neutralize the acidic catalyst.[8]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude this compound.[5]

-

Purify the crude product by vacuum distillation.

Protocol 2: Synthesis using a Zeolite Catalyst

This method utilizes a heterogeneous catalyst, simplifying product workup.

Materials:

-

Adipic acid

-

Ethanol

-

Zeolite catalyst

-

Three-necked flask equipped with a distillation column

-

Heating mantle

-

Condenser

-

Collection flask

Procedure:

-

Add the zeolite catalyst to a three-necked flask.

-

Separately, prepare a mixture of adipic acid and ethanol.

-

Add the reactant mixture to the flask.

-

Heat the mixture to initiate the reaction and reflux.

-

Continuously remove water from the reaction mixture by distillation to drive the equilibrium towards product formation.

-

After the reaction is complete (as determined by monitoring, e.g., acid value titration), distill off the excess ethanol.

-

Cool the reaction mixture and separate the catalyst by filtration.

-

The remaining liquid is purified by vacuum distillation to obtain this compound.

Data Presentation

The following tables summarize quantitative data related to the synthesis of this compound, compiled from various sources.

| Catalyst | Reactant Ratio (Ethanol:Adipic Acid) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Sulfuric Acid | 3:1 (by volume) | Reflux | 5 | Not specified | [9] |

| Zeolite | Molar ratio not specified | 110 (kettle temp) | Not specified | 95.7 | [3] |

| Amberlyst-15 (Methanol esterification) | 15:1 | 50 | Not specified | High conversion | [6] |

Note: The data for Amberlyst-15 is for the esterification of adipic acid with methanol, which serves as a comparable model system.

Mandatory Visualizations

Chemical Reaction Pathway

Caption: Fischer esterification of adipic acid with ethanol proceeds in two steps.

Experimental Workflow

Caption: A general experimental workflow for the synthesis of this compound.

Factors Affecting Reaction Yield

Caption: Key factors influencing the yield of this compound synthesis.

Purification and Characterization

Purification of this compound is typically achieved by vacuum distillation.[9] The boiling point of this compound is approximately 251 °C at atmospheric pressure and 138 °C at 20 mmHg.[1][9]

Characterization of the final product can be performed using various analytical techniques:

-

Refractive Index: The refractive index of this compound is approximately 1.427 at 20 °C.[1]

-

Spectroscopy: Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy can be used to identify the characteristic ester carbonyl stretch. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the molecule.

-

Chromatography: Gas Chromatography (GC) can be used to assess the purity of the final product.

Conclusion

The synthesis of this compound from adipic acid and ethanol is a well-established and versatile esterification reaction. The choice of catalyst and reaction conditions can be tailored to meet specific laboratory or industrial requirements. By understanding the underlying principles of the reaction and following detailed experimental protocols, researchers can efficiently produce high-purity this compound for a variety of applications. This guide provides a solid foundation for the practical synthesis and analysis of this important chemical compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Cas 141-28-6,this compound | lookchem [lookchem.com]

- 5. benchchem.com [benchchem.com]

- 6. sphinxsai.com [sphinxsai.com]

- 7. WO2009066975A1 - A method for producing adipate ester - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physical Properties of Diethyl Adipate

This technical guide provides a comprehensive overview of the key physical properties of diethyl adipate, with a specific focus on its melting and boiling points. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in various applications, including as a plasticizer, solvent, and in the synthesis of polymers and fragrances.

Core Physical Properties

This compound (CAS No. 141-28-6) is a colorless, oily liquid with a faint, pleasant odor.[1][2] It is the diethyl ester of adipic acid.[3] Key physical characteristics are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C10H18O4 | [1][4] |

| Molecular Weight | 202.25 g/mol | [4][5] |

| Melting Point | -30 to -18 °C | [1][3][4][5][6][7][8] |

| Boiling Point | 244 to 251 °C (at 760 mmHg) | [1][3][4][5][6] |

| 132 °C (at 15 mmHg) | [9] | |

| Density | 1.009 g/mL (at 25 °C) | [4][10] |

| Refractive Index | 1.426 - 1.427 (at 20-25 °C) | [1][3][4][5][6] |

| Flash Point | >110 °C (>230 °F) | [4][6][7][8] |

| Solubility | Insoluble in water; Soluble in ethanol and ether | [1][3][4][5][6] |

Experimental Protocols for Property Determination

While specific experimental details from the cited literature are not extensively provided, standard methodologies for determining the melting and boiling points of a chemical compound like this compound are well-established in organic chemistry.

2.1. Determination of Melting Point

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a substance like this compound, which has a melting point below ambient temperature, a low-temperature apparatus is required.

Apparatus:

-

Thiele tube or a commercial melting point apparatus equipped with a cooling system.

-

Low-temperature thermometer.

-

Capillary tubes.

-

Cooling bath (e.g., dry ice/acetone or a cryostat).

Procedure:

-

A small sample of this compound is introduced into a capillary tube, which is then sealed.

-

The capillary tube is placed in the melting point apparatus, and the sample is frozen using the cooling system.

-

The temperature of the apparatus is then slowly raised at a controlled rate (e.g., 1-2 °C per minute) as the melting point is approached.

-

The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample becomes a clear liquid is recorded as the melting point range.

2.2. Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Apparatus:

-

Distillation flask.

-

Condenser.

-

Thermometer.

-

Heating mantle or oil bath.

-

Boiling chips.

Procedure:

-

A sample of this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The apparatus is assembled for simple distillation, with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The flask is heated gently.

-

The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point at the given atmospheric pressure. For determination at reduced pressure, a vacuum pump and manometer are connected to the system.[9]

Synthesis and Purification Workflow

This compound is commercially synthesized through the Fischer esterification of adipic acid with ethanol, typically in the presence of an acid catalyst such as sulfuric acid.[2][3][11] The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

This guide provides essential data and procedural context for the physical properties of this compound, which are critical for its handling, application, and quality control in scientific and industrial settings.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Cas 141-28-6,this compound | lookchem [lookchem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound CAS#: 141-28-6 [m.chemicalbook.com]

- 5. This compound | C10H18O4 | CID 8844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 141-28-6 [thegoodscentscompany.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. chembk.com [chembk.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

Diethyl Adipate: A Technical Guide to its Solubility in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of diethyl adipate in water and various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where this compound is utilized as a solvent, plasticizer, or chemical intermediate.

Core Technical Data

This compound, a diester of adipic acid and ethanol, is a colorless, oily liquid. Its solubility is a critical parameter in a multitude of applications, influencing its behavior in formulations, reaction kinetics, and environmental fate.

Quantitative Solubility Data

The solubility of this compound is dictated by its molecular structure, which includes both polar ester groups and a nonpolar hydrocarbon chain. This dual nature results in varied solubility across different solvent classes.

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 4.23 g/L[1][2] |

| Ethanol | Data Not Available | Soluble[1][2][3] |

| Diethyl Ether | Data Not Available | Soluble[1][2][3] |

| Acetone | Data Not Available | Data Not Available |

| Methanol | Data Not Available | Data Not Available |

| Toluene | Data Not Available | Data Not Available |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for the successful application of this compound. The following are detailed methodologies for key experiments, adapted from established guidelines such as the OECD Guideline 105 and the shake-flask method.[4][5]

Determination of Solubility in Water (Adapted from OECD Guideline 105)

This method is suitable for determining the water solubility of substances with solubilities above 10⁻² g/L.

Principle: A supersaturated solution of this compound in water is prepared and allowed to equilibrate. The concentration of this compound in the aqueous phase is then determined analytically.

Apparatus:

-

Mechanical shaker or magnetic stirrer with temperature control.

-

Constant temperature bath or incubator.

-

Centrifuge capable of maintaining a constant temperature.

-

Analytical instrumentation for concentration measurement (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID).

-

Glass-stoppered flasks or vials.

-

Calibrated pipettes and syringes.

Procedure:

-

Preparation of the Test Solution: Add an excess amount of this compound to a glass-stoppered flask containing deionized water. The amount of excess should be sufficient to form a visible separate phase after equilibration.

-

Equilibration: Tightly stopper the flask and place it in a constant temperature bath (e.g., 20 ± 0.5 °C). Agitate the mixture using a mechanical shaker or magnetic stirrer for a sufficient period to reach equilibrium. A preliminary test is recommended to determine the time required to achieve saturation. A minimum of 24 hours is often a suitable starting point, with periodic sampling to confirm that the concentration has reached a plateau.

-

Phase Separation: After equilibration, cease agitation and allow the mixture to stand in the constant temperature bath for at least 24 hours to allow for phase separation. To ensure complete separation of the aqueous phase from any undissolved this compound, centrifugation at the test temperature is recommended.

-

Sampling: Carefully withdraw a sample from the clear, aqueous supernatant using a calibrated syringe.

-

Analysis: Determine the concentration of this compound in the aqueous sample using a validated analytical method, such as GC-FID.

-

Replicates: The experiment should be performed in at least triplicate.

Determination of Solubility in Organic Solvents (Shake-Flask Method)

This method is a widely recognized and reliable technique for determining the solubility of a liquid in an organic solvent.[5][6][7][8]

Principle: An excess of the solute (this compound) is added to the solvent of interest, and the mixture is agitated until equilibrium is reached. The concentration of the solute in the solvent is then determined.

Apparatus:

-

Mechanical shaker or magnetic stirrer with temperature control.

-

Constant temperature bath or incubator.

-

Analytical instrumentation for concentration measurement (e.g., GC-FID, HPLC).

-

Glass-stoppered flasks or vials.

-

Calibrated pipettes and syringes.

-

Filtration apparatus (e.g., syringe filters with appropriate membrane material).

Procedure:

-

Preparation of the Test Solution: In a glass-stoppered flask, add an excess amount of this compound to the organic solvent being tested.

-

Equilibration: Tightly seal the flask and place it in a constant temperature bath set to the desired temperature. Agitate the mixture for a period sufficient to reach equilibrium. For liquid-liquid systems, equilibrium is often reached more rapidly than for solid-liquid systems, but a 24-hour equilibration period is a good starting point.

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the flask to stand in the temperature bath to allow for the separation of the two phases.

-

Sampling: Carefully extract a sample from the solvent phase. If a clear separation is not achieved, filtration through a chemically resistant syringe filter may be necessary to remove any undissolved droplets of this compound.

-

Analysis: Analyze the concentration of this compound in the solvent sample using a suitable and validated analytical method.

-

Replicates: Conduct the determination in triplicate to ensure the reliability of the results.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

This compound Solubility Relationships

Caption: Factors influencing this compound's solubility.

References

- 1. This compound | C10H18O4 | CID 8844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 68989-28-6 [smolecule.com]

- 3. This compound | 141-28-6 [chemicalbook.com]

- 4. oecd.org [oecd.org]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. enamine.net [enamine.net]

- 8. Shake-Flask Solubility Assay | Bienta [bienta.net]

A Comprehensive Technical Guide to the Safe Handling of Diethyl Adipate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety data, handling precautions, and emergency procedures for diethyl adipate (CAS No. 141-28-6). The information is compiled to assist laboratory and drug development professionals in maintaining a safe working environment. This compound is a colorless, oily liquid used as a plasticizer, solvent, and an intermediate in various industrial and chemical processes, including fragrances and pharmaceuticals.[1][2][3][4]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. This substance is a stable diester under normal conditions.[5][6] It is soluble in many organic solvents like ethanol but is insoluble or slightly soluble in water.[2][4][7]

| Property | Value | Source(s) |

| Molecular Formula | C10H18O4 | [5][6][7] |

| Molecular Weight | 202.25 g/mol | [7][8] |

| Appearance | Colorless liquid | [2][5][7] |

| Odor | Odorless to mild, fruity ester-like aroma | [1][2][7] |

| Melting Point | -18°C to -20°C | [5][7][9] |

| Boiling Point | 251°C (at 760 mmHg); 132°C (at 15 mmHg) | [5][7][9] |

| Flash Point | >110°C to 113°C (closed cup) | [2][5][7][9] |

| Density | ~1.000 to 1.009 g/mL at 25°C | [7][9] |

| Vapor Density | 6.97 | [7] |

| Solubility | Insoluble in water; soluble in organic solvents | [2][4][7] |

Toxicological Information

This compound is considered to have low acute toxicity.[3] However, it may cause mild irritation to the skin, eyes, and respiratory tract upon contact.[2][7]

| Endpoint | Species | Route | Value | Source(s) |

| LD50 | Mouse | Oral | 8100 mg/kg | [7][9] |

| LD50 | Rat | Oral | >1.6 g/kg | [7] |

| TDLo (Lowest Published Toxic Dose) | Rat | - | 837 mg/kg | [7] |

| Carcinogenicity | - | - | Not listed by IARC, NTP, ACGIH, or OSHA | [5][7][9] |

| Germ Cell Mutagenicity | Mouse | - | Mutation data reported (Dominant lethal test) | [9] |

Hazard Identification and Handling Precautions

Under the Globally Harmonized System (GHS), this compound is generally not classified as a hazardous substance.[2][8] However, caution is advised as it may cause mild irritation.[2][7] Proper handling is crucial to minimize exposure.

General Handling Workflow

A systematic approach to handling this compound is essential for laboratory safety. This involves a workflow that begins with a thorough review of the Safety Data Sheet (SDS) and culminates in proper waste disposal.

Caption: General workflow for safely handling this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn to prevent exposure.[1]

-

Eye/Face Protection : Wear chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[5][7]

-

Skin Protection : Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin contact.[1][2][7]

-

Respiratory Protection : Generally not required with adequate ventilation.[10] If vapors are generated or ventilation is poor, use a NIOSH/MSHA-approved respirator.[2][7]

Storage

Store this compound in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.[2][5][7] Keep containers tightly closed when not in use.[1][7]

Emergency Procedures

In case of exposure or spills, follow these established first-aid and cleanup measures.

First-Aid Measures

The following diagram outlines the logical steps for responding to different types of exposure.

Caption: Decision logic for first-aid response to this compound exposure.[2][7]

Fire-Fighting Measures

-

Extinguishing Media : Use water spray, carbon dioxide, dry chemical powder, or alcohol-resistant foam.[2][7]

-

Specific Hazards : During a fire, irritating and toxic gases such as carbon monoxide and carbon dioxide may be generated.[2][5][7] Containers may explode when heated.[7]

-

Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][5][7]

Accidental Release Measures

-

Personal Precautions : Ensure adequate ventilation and wear proper personal protective equipment as indicated in Section 3.2.[2][5]

-

Environmental Precautions : Prevent spills from entering storm sewers, ditches, or waterways.[2][7]

-

Cleanup : Absorb the spill with an inert material (e.g., sand, vermiculite, or earth) and place it in a suitable, closed container for disposal.[2][7]

Experimental Protocols: Acute Oral Toxicity (LD50) Determination

While the provided SDSs cite toxicological data, they do not detail the experimental protocols.[7][9] For researchers, understanding the methodology is critical. Below is a generalized workflow for an acute oral toxicity study, such as one to determine an LD50 value, based on standard guidelines (e.g., OECD Guideline 420).

Caption: A typical experimental workflow for an acute oral toxicity (LD50) study.

This protocol involves administering a single dose of this compound to a group of fasted animals. The animals are then observed for up to 14 days for signs of toxicity and mortality. Body weight is monitored, and a gross necropsy is performed at the end of the study. The collected data are then used to calculate the LD50 value, which is the statistical estimate of the dose required to kill 50% of the test population.

References

- 1. This compound (141-28-6) | Bulk Supplier In India [chemicalbull.com]

- 2. chemicalbull.com [chemicalbull.com]

- 3. CAS 141-28-6: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 141-28-6 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.es [fishersci.es]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. This compound | C10H18O4 | CID 8844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

Commercial Applications of Diethyl Adipate: A Technical Guide

Introduction

Diethyl adipate (DEA), the diethyl ester of adipic acid, is a versatile organic compound with a wide range of industrial applications. Its favorable physicochemical properties, including low volatility, good solvency, and high compatibility with various polymers, make it a valuable ingredient in numerous commercial products. This technical guide provides an in-depth overview of the core commercial applications of this compound, with a focus on its role in the plastics, cosmetics, food, and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this multifaceted chemical.

Physicochemical Properties of this compound

A clear, colorless to pale yellow liquid, this compound's utility is rooted in its specific chemical and physical characteristics.[1] A summary of its key properties is presented in the table below.

| Property | Value |

| CAS Number | 141-28-6 |

| Molecular Formula | C10H18O4 |

| Molecular Weight | 202.25 g/mol |

| Appearance | Clear, colorless to pale yellow liquid[1] |

| Boiling Point | Approximately 251 °C[1] |

| Melting Point | -20 to -19 °C[1] |

| Density | 1.009 g/mL at 25 °C |

| Solubility | Soluble in many organic solvents like ethanol; limited solubility in water[1] |

| Refractive Index | 1.427 at 20 °C[1] |

Industrial Synthesis of this compound

The primary method for the industrial production of this compound is the esterification of adipic acid with ethanol.[1][2] This reaction is typically catalyzed by an acid, such as concentrated sulfuric acid.[2]

General Experimental Protocol for Laboratory Synthesis

The following protocol outlines a common laboratory-scale synthesis of this compound:

-

Reaction Setup: Adipic acid and ethanol are combined in a round-bottom flask.

-

Catalyst Addition: A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.

-

Reaction Conditions: The mixture is heated to reflux to drive the esterification reaction.

-

Purification: The resulting this compound is purified through extraction and vacuum distillation to remove impurities and unreacted starting materials.[3]

A variation of this process involves the use of triethylamine and 2-ethoxycarbonyloxyimino-2-cyanoacetic acid amide in tetrahydrofuran, followed by stirring at room temperature.

A generalized workflow for the industrial production of this compound is illustrated in the diagram below.

Commercial Applications

This compound's versatility allows for its use in a broad spectrum of industrial applications.

Plasticizer

One of the primary applications of this compound is as a plasticizer, particularly for polyvinyl chloride (PVC) and its copolymers.[1] Plasticizers are additives that increase the flexibility, durability, and workability of a material.[4] this compound is also used as a plasticizer in the development of ethylene chlorotrifluoroethylene copolymer (ECTFE) based membranes.

| Polymer | Application of DEA as a Plasticizer |

| Polyvinyl Chloride (PVC) | Enhances flexibility and durability for applications such as food packaging films. |

| Ethylene Chlorotrifluoroethylene (ECTFE) | Used in the development of specialized membranes. |

| Ethylcellulose | Employed in the formation of coating membranes for controlled drug release systems.[1] |

Solvent

With its excellent solvency for many organic compounds, this compound is utilized as a solvent in various formulations.[4] It is particularly effective in paints and coatings, where it helps to improve application properties and drying times.[4][5] In the cosmetics industry, it is used to dissolve other substances in product formulations.[6]

Cosmetics and Personal Care

In the cosmetics and personal care sector, this compound serves multiple functions, including as an emollient, skin-conditioning agent, and masking agent.[1] As an emollient, it helps to soften and smooth the skin.[6] It also acts as a lubricant on the skin's surface, contributing to a soft and smooth appearance.[6] Its use in cosmetics is deemed safe by the Cosmetic Ingredient Review (CIR) Expert Panel.[6]

| Function | Description |

| Emollient | Softens and smooths the skin.[1] |

| Skin-Conditioning Agent | Maintains the skin in good condition. |

| Solvent | Dissolves other ingredients in the formulation.[6] |

| Masking Agent | Reduces or inhibits the basic odor or taste of a product.[1] |

Food and Flavoring

This compound is used as a flavoring agent in the food industry.[1] It imparts a fruity note and is used in a variety of food categories. The table below summarizes the average and maximum usage levels of this compound in different food products.

| Food Category | Average Usage (mg/kg) | Maximum Usage (mg/kg) |

| Dairy products | 7.0 | 35.0 |

| Fats and oils | 5.0 | 25.0 |

| Edible ices | 10.0 | 50.0 |

| Processed fruit | 7.0 | 35.0 |

| Confectionery | 10.0 | 50.0 |

| Bakery wares | 10.0 | 50.0 |

| Meat and meat products | 2.0 | 10.0 |

| Fish and fish products | 2.0 | 10.0 |

| Non-alcoholic beverages | 5.0 | 25.0 |

| Foodstuffs for particular nutritional uses | 10.0 | 50.0 |

Source: The Good Scents Company Information System[6]

Pharmaceutical and Drug Delivery

For drug development professionals, a key application of this compound is in the formulation of drug delivery systems.[1] It is particularly useful as a plasticizer in the creation of ethylcellulose-based coating membranes for controlled drug release.[1] In this context, this compound does not directly interact with signaling pathways but rather plays a crucial role as an excipient that modulates the physical properties of the delivery vehicle to control the release kinetics of the active pharmaceutical ingredient (API).

The following diagram illustrates the role of this compound in a controlled-release drug formulation.

Market Overview

The global market for adipates is projected to grow, with this compound holding a significant market share.[7] In 2025, the adipate market is valued at USD 2.8 billion and is expected to reach USD 3.7 billion by 2035, growing at a CAGR of 2.7%.[7] this compound is anticipated to dominate the market with a 40.0% share.[7] The primary application driving this market is its use as a plasticizer, which is expected to account for a 45.0% share of the application segment.[7]

Safety and Environmental Considerations

This compound is registered under the REACH Regulation in the European Economic Area, indicating compliance with safety standards.[1] It is primarily used at industrial sites for the manufacture of other substances.[1] While generally considered to have low toxicity, appropriate safety measures should be taken during handling, including the use of personal protective equipment.[8]

Conclusion

This compound is a commercially significant chemical with a diverse range of applications stemming from its excellent properties as a plasticizer, solvent, and formulation aid. Its use across the plastics, cosmetics, food, and pharmaceutical industries highlights its versatility and economic importance. For researchers and drug development professionals, its role as an excipient in creating effective drug delivery systems is of particular note, enabling the controlled release of active pharmaceutical ingredients. As industries continue to seek high-performance and safe ingredients, the demand for this compound is expected to remain strong.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. marketintellix.com [marketintellix.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Amended final report of the safety assessment of dibutyl adipate as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, 141-28-6 [thegoodscentscompany.com]

- 7. cosmeticsinfo.org [cosmeticsinfo.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

Diethyl Adipate as a Fragrance Ingredient in Cosmetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl adipate (DEA), the diethyl ester of hexanedioic acid, is a versatile ingredient utilized in the cosmetics and fragrance industry. Chemically, it is a colorless, oily liquid with a faint, pleasant odor. Its primary functions in cosmetic formulations include acting as a solvent, particularly for fragrance components and sunscreen agents, a plasticizer to enhance the flexibility of polymer films, an emollient to soften and smooth the skin, and a skin-conditioning agent.[1][2][3][4][5] This technical guide provides an in-depth overview of the chemical properties, functions, safety, and experimental protocols related to the use of this compound in cosmetics.

Chemical and Physical Properties

A comprehensive summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for formulation scientists to understand its behavior in various cosmetic systems.

| Property | Value | Reference(s) |

| Chemical Name | Diethyl hexanedioate | [6][7] |

| CAS Number | 141-28-6 | [6][7] |

| Molecular Formula | C10H18O4 | [6] |

| Molecular Weight | 202.25 g/mol | [6] |

| Appearance | Clear, colorless oily liquid | [1][7] |

| Odor | Pleasant, fruity, vinous | [1][2] |

| Melting Point | -20 to -19 °C | [1] |

| Boiling Point | 251 °C | [1] |

| Density | 1.009 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.427 | [1] |

| Vapor Pressure | 0.058 mm Hg at 25 °C | [6] |

| Flash Point | >230 °F (>110 °C) | [1] |

| Solubility | Insoluble in water; Soluble in ethanol and other organic solvents | [1][7] |

| LogP (Octanol/Water) | 1.97 | [6] |

Function and Use in Cosmetics

This compound serves multiple functions in cosmetic and fragrance preparations:

-

Fragrance Ingredient & Solvent: It is used as a carrier for fragrance compounds and can help to solubilize other components within a formulation.[2][3] Its low volatility allows it to act as a fixative, slowing the evaporation of more volatile fragrance ingredients.[1][7]

-

Emollient and Skin-Conditioning Agent: As an emollient, this compound helps to soften and smooth the skin by forming a protective layer that reduces water loss.[1]

-

Plasticizer: In products like nail polish, it can be used to improve the flexibility and durability of the film formed on the nail.[1]

-

Solvent for Sunscreen Agents: Its solvent properties are particularly useful in sunscreen formulations to dissolve solid UV filters.

Safety and Toxicology

The safety of adipate esters, including this compound, has been evaluated by various scientific bodies. While a specific, comprehensive safety assessment for this compound by the Cosmetic Ingredient Review (CIR) Expert Panel is not yet finalized, data from structurally similar adipate esters provide a strong basis for assessing its safety through a read-across approach.

Acute Toxicity

Adipate esters generally exhibit low acute oral and dermal toxicity.[6]

Dermal and Ocular Irritation

Based on data from analogous compounds, this compound is expected to be, at most, minimally irritating to the skin and eyes. For instance, undiluted dibutyl adipate was found to be only minimally irritating in rabbit eye tests.[6] A study on dibutyl adipate reported a primary dermal irritation score of 2 out of a possible 8 in rabbits, indicating mild irritation.[1]

Skin Sensitization

No data is available to suggest that this compound is a skin sensitizer. A guinea pig maximization study conducted on dibutyl adipate at a concentration of 25% showed no sensitizing effects.[6]

The following table summarizes the available toxicological data for this compound and its analogues.

| Endpoint | Species | Study | Results | Conclusion | Reference(s) |

| Acute Oral Toxicity | Rat | LD50 | > 1.6 g/kg | Low toxicity | [8] |

| Acute Dermal Toxicity | Rabbit | LD50 | 20 ml/kg (for Dibutyl Adipate) | Low toxicity | [1] |

| Dermal Irritation | Rabbit | Primary Irritation Score | 2/8 (for Dibutyl Adipate) | Mild irritant | [1] |

| Eye Irritation | Rabbit | - | Minimally irritating (for Dibutyl Adipate) | Not an eye irritant | [6] |

| Skin Sensitization | Guinea Pig | Maximization Test | Not a sensitizer at 25% (for Dibutyl Adipate) | Not a sensitizer | [6] |

| Repeated Dose Toxicity (Oral) | Rat | 28-day study (Diisobutyl Adipate) | NOAEL = 300 mg/kg/day | Low repeated dose toxicity | [7] |

| Reproductive Toxicity (Oral) | Rat | OECD 421/GLP (Diisobutyl Adipate) | NOAEL (fertility) = 1000 mg/kg/day; NOAEL (developmental) = 300 mg/kg/day | Low reproductive toxicity | [7] |

Experimental Protocols

Detailed methodologies for key toxicological assessments relevant to fragrance ingredients are provided below.

Human Repeat Insult Patch Test (HRIPT) for Skin Sensitization

The HRIPT is designed to assess the skin sensitization potential of a substance in human subjects.

Methodology:

-

Induction Phase: A patch containing the test material (e.g., this compound in a suitable vehicle like 75% diethyl phthalate/25% ethanol) is applied to the backs of human volunteers for 24 hours.[6]

-

This is followed by a 24-hour rest period after patch removal.

-

The process is repeated nine times over a three-week period at the same application site.[6]

-

Rest Phase: A rest period of approximately two weeks follows the induction phase.[6]

-

Challenge Phase: A single 24-hour patch with the test material is applied to a naïve skin site.[6]

-

Skin reactions are scored at 24, 48, and 72 hours after patch application.[2]

-

If a reaction is observed, a re-challenge may be performed to confirm sensitization.[6]

Murine Local Lymph Node Assay (LLNA) for Skin Sensitization

The LLNA is an in vivo assay that measures the proliferation of lymphocytes in the draining lymph nodes of mice following dermal application of a test substance.

Methodology:

-

Animal Dosing: The test substance is applied topically to the dorsal surface of the ears of mice for three consecutive days.[9]

-

Lymphocyte Proliferation Measurement: On day six, mice are injected intravenously with radio-labeled thymidine.

-

Sample Collection and Processing: A few hours after the injection, the mice are euthanized, and the draining auricular lymph nodes are excised. A single-cell suspension of lymph node cells is prepared.

-

Data Analysis: The incorporation of the radio-label is measured, and a Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is considered a positive response, indicating that the substance is a skin sensitizer.[4]

Skin Sensitization Signaling Pathway

The process of skin sensitization involves a complex series of events at the molecular and cellular levels, which can be represented as an Adverse Outcome Pathway (AOP).

Pathway Description:

-

Molecular Initiating Event: Small, reactive chemicals (haptens), or prohaptens that become reactive through metabolic activation, penetrate the stratum corneum and covalently bind to skin proteins.

-

Keratinocyte Activation: The hapten-protein complexes are recognized by keratinocytes, leading to the release of pro-inflammatory cytokines and chemokines.

-

Dendritic Cell Activation: These signaling molecules activate resident dendritic cells (Langerhans cells), which then take up the hapten-protein complexes and migrate from the epidermis to the draining lymph nodes.

-

T-Cell Priming: In the lymph nodes, the dendritic cells present the haptenated peptides to naïve T-cells, leading to their activation and proliferation, creating a population of memory T-cells.

-

Elicitation Phase (Adverse Outcome): Upon subsequent exposure to the same hapten, the memory T-cells are rapidly activated, leading to a more pronounced inflammatory response that manifests as allergic contact dermatitis.

Conclusion

This compound is a multifunctional ingredient in cosmetics, valued for its properties as a solvent, plasticizer, and emollient. Based on the available toxicological data for structurally related adipate esters, this compound is considered to have a low order of toxicity and is unlikely to be a skin sensitizer under normal conditions of use. Standardized toxicological testing protocols, such as the HRIPT and LLNA, are crucial for confirming the safety of fragrance ingredients. A thorough understanding of the underlying biological pathways, such as the AOP for skin sensitization, further aids in the comprehensive safety assessment of cosmetic ingredients.

References

- 1. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 2. Interpretation of murine local lymph node assay (LLNA) data for skin sensitization: Overload effects, danger signals and chemistry-based read-across - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C10H18O4 | CID 8844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cir-safety.org [cir-safety.org]

- 6. Amended final report of the safety assessment of dibutyl adipate as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. researchgate.net [researchgate.net]

Diethyl Adipate: A Technical Guide for Food and Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl adipate (DEA), with the CAS number 141-28-6 and chemical formula C10H18O4, is a diethyl ester of adipic acid.[1] It functions as a versatile ingredient in the food industry, primarily utilized as a flavoring agent and solvent.[1][2] Its applications also extend to the pharmaceutical and cosmetics industries, where it serves as a plasticizer and emollient.[2][3] This technical guide provides a comprehensive overview of the use of this compound as a food additive and flavoring agent, with a focus on its regulatory status, toxicological data, metabolic fate, and sensory properties.

Regulatory Status and Safety Evaluation

The safety of this compound as a flavoring substance has been evaluated by international regulatory bodies. In Europe, it is included in the Flavouring Group Evaluation 10 (FGE.10) by the European Food Safety Authority (EFSA), which assesses the safety of aliphatic primary and secondary saturated and unsaturated alcohols, aldehydes, acetals, carboxylic acids, and esters.[4] While a specific Acceptable Daily Intake (ADI) for this compound has not been explicitly stated in the readily available public summaries, the inclusion in this group evaluation, which concluded that the substances do not give rise to safety concerns at their estimated levels of dietary intake, suggests a favorable safety profile.[5] Similarly, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated the related compound, dimethyl adipate, concluding that there is "no safety concern at current levels of intake when used as a flavouring agent".[6] The Flavor and Extract Manufacturers Association (FEMA) has designated related adipates as Generally Recognized as Safe (GRAS).[7]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 141-28-6 | [8] |

| Molecular Formula | C10H18O4 | [8] |

| Molecular Weight | 202.25 g/mol | [9] |

| Appearance | Colorless liquid | [9] |

| Boiling Point | 245 °C | [9] |

| Melting Point | -19.8 °C | [9] |

| Solubility | Soluble in ethanol and ether; sparingly soluble in water. | [3] |

| Density | 1.0076 g/cm³ at 20 °C | [9] |

| Refractive Index | 1.426 at 25 °C | [9] |

Toxicology

Toxicological data for this compound is limited, with much of the safety assessment relying on read-across from structurally similar compounds.

Table 2: Summary of Toxicological Data for this compound and Related Compounds

| Study Type | Species | Compound | Results | Reference(s) |

| Acute Oral Toxicity (LD50) | Rat | Diethyl Phthalate | >8,600 mg/kg bw | [3] |

| Subchronic Oral Toxicity (90-day) | Rat | Di(2-ethylhexyl) adipate | NOAEL: 200 mg/kg bw/day | [10] |

| Subchronic Oral Toxicity (90-day) | Mouse | Di(2-ethylhexyl) adipate | NOAEL: 178 mg/kg bw/day | [10] |

| Subchronic Oral Toxicity (28-day) | Rat | Dibutyl Adipate | NOAEL: 1000 mg/kg bw/day | [2] |